molecular formula C11H15ClFN B6246503 1-(2-fluorophenyl)-3-methylcyclobutan-1-amine hydrochloride, Mixture of diastereomers CAS No. 2408964-07-6

1-(2-fluorophenyl)-3-methylcyclobutan-1-amine hydrochloride, Mixture of diastereomers

Cat. No.: B6246503
CAS No.: 2408964-07-6
M. Wt: 215.7
InChI Key:
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Description

1-(2-Fluorophenyl)-3-methylcyclobutan-1-amine hydrochloride is a chemical compound that consists of a mixture of diastereomers. This compound features a fluorophenyl group attached to a cyclobutane ring, which is substituted with a methyl group and an amine group, forming a hydrochloride salt. The presence of fluorine in the phenyl ring can significantly influence the chemical and physical properties of the compound, making it a subject of interest in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-fluorophenyl)-3-methylcyclobutan-1-amine hydrochloride typically involves multiple steps, starting with the preparation of the fluorophenyl precursor One common approach is the reaction of 2-fluorobenzonitrile with a suitable organometallic reagent, such as methylmagnesium bromide, to form the corresponding ketone This ketone can then undergo a cyclization reaction to form the cyclobutane ring

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions can vary depending on the desired scale and purity of the final product. Continuous flow chemistry and other advanced techniques may be employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluorophenyl)-3-methylcyclobutan-1-amine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and a suitable base.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Formation of corresponding amines or alcohols.

  • Substitution: Formation of various substituted cyclobutanes or other derivatives.

Scientific Research Applications

1-(2-Fluorophenyl)-3-methylcyclobutan-1-amine hydrochloride has several scientific research applications across different fields:

  • Chemistry: The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: It can serve as a probe in biological studies to investigate the interaction of fluorinated compounds with biological systems.

  • Medicine: The compound may have potential therapeutic applications, such as in the treatment of neurological disorders or as a precursor for drug development.

  • Industry: It can be utilized in the production of specialty chemicals and materials with unique properties due to the presence of the fluorine atom.

Mechanism of Action

The mechanism by which 1-(2-fluorophenyl)-3-methylcyclobutan-1-amine hydrochloride exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The fluorine atom can enhance the binding affinity and selectivity of the compound towards its target, leading to desired therapeutic effects.

Comparison with Similar Compounds

  • 1-(2-Fluorophenyl)piperazine

  • 1-(2-Fluorophenyl)pyrrolidine

  • 1-(2-Fluorophenyl)indole

This detailed article provides an overview of 1-(2-fluorophenyl)-3-methylcyclobutan-1-amine hydrochloride, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

2408964-07-6

Molecular Formula

C11H15ClFN

Molecular Weight

215.7

Purity

95

Origin of Product

United States

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